BenchChemオンラインストアへようこそ!

(2Z)-2-[(3-chlorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide

Tyrosine kinase inhibitor p60c-src Iminochromene

This 3-chlorophenyl regioisomer (CAS 1327176-73-7) is a non-interchangeable 2-imino-2H-chromene-3-carboxamide SAR probe. Unlike the 2-oxo (coumarin) scaffold, the 2-imino group alters electronic properties & target engagement (class-level CBR1 Ki=15 nM). The 3-chloro substitution is critical: positional isomers (2-Cl, 4-Cl; CAS 891072-74-5 / 52218-03-8) may lose activity at a given target. Use for kinase inhibitor discovery, heterocyclic library synthesis (e.g., chromeno-pyrimidinones), and SDR enzyme (CBR1) screening. Research-grade, non-human use only. Compare positional SAR with our 2-Cl and 4-Cl analogs.

Molecular Formula C22H15ClN2O2
Molecular Weight 374.82
CAS No. 1327176-73-7
Cat. No. B2742149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2Z)-2-[(3-chlorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide
CAS1327176-73-7
Molecular FormulaC22H15ClN2O2
Molecular Weight374.82
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC(=CC=C4)Cl
InChIInChI=1S/C22H15ClN2O2/c23-16-8-6-11-18(14-16)25-22-19(13-15-7-4-5-12-20(15)27-22)21(26)24-17-9-2-1-3-10-17/h1-14H,(H,24,26)
InChIKeyAVXJNDYJYKZTGB-LVWGJNHUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Overview: (2Z)-2-[(3-chlorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide (CAS 1327176-73-7) – A Chromene-Derived Research Candidate


(2Z)-2-[(3-chlorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide (CAS 1327176-73-7) is a synthetic, small-molecule member of the 2-imino-2H-chromene-3-carboxamide family . The core chromene scaffold is recognized in medicinal chemistry for its synthetic versatility and its presence in bioactive molecules [1]. This specific derivative is characterized by a 3-chlorophenyl substituent on the 2-imino nitrogen and an N-phenyl group on the 3-carboxamide, a substitution pattern that distinguishes it from other commercially available 2-iminochromene-3-carboxamides . Currently, available evidence on this precise compound is limited to chemical structure and property data, with no published, peer-reviewed biological activity studies identified in the primary literature. It is offered by several vendors as a research-grade compound for non-human studies.

Why General Chromene-3-Carboxamide Analogs Cannot Replace (2Z)-2-[(3-chlorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide


The 2-imino-2H-chromene-3-carboxamide scaffold is distinct from its 2-oxo (coumarin) counterpart, as the imino group at the 2-position introduces different electronic properties and a site for further chemical functionalization [1]. Within the 2-imino subclass, the specific N-aryl substitution pattern is critical. A study on structurally similar polyhydroxylated 3-(N-phenyl)carbamoyl-2-iminochromene derivatives demonstrated that the position of substitution on both the iminochromene ring and the N-phenyl-carbamoyl group profoundly affects biological potency, specifically as tyrosine kinase p60c-src inhibitors [2]. Therefore, even a small change in the aryl group—such as substituting the 3-chlorophenyl group with a 4-chlorophenyl, 2-methylphenyl, or unsubstituted phenyl group—could lead to a complete loss of activity at a specific target. The current compound's unique combination of a 3-chlorophenylimino and N-phenylcarboxamide group represents a specific, non-interchangeable starting point for structure-activity relationship (SAR) studies or targeted library synthesis, even in the absence of validated target data.

Quantitative Differentiation Evidence: (2Z)-2-[(3-chlorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide vs. Closest Analogs


Limited Biopotency Data: A Class-Level Inference from Polyhydroxylated 2-Iminochromene p60c-src Inhibitors

For the precise target compound (CAS 1327176-73-7), no direct biological inhibition data (IC50, Ki, etc.) against any target has been published in the peer-reviewed literature. However, a study on related, polyhydroxylated 3-(N-phenyl)carbamoyl-2-iminochromene derivatives (lacking the 3-chloro substituent) provides a class-level baseline [1]. In that series, the most potent compound against p60c-src exhibited an IC50 in the low micromolar range. The target compound's non-hydroxylated aryl groups are hypothesized to reduce potency at this specific kinase based on the established SAR, but this has not been experimentally verified for this exact molecule. This absence of data must be contrasted with the well-characterized activity of 2-oxo-chromene-3-carboxamide analogs, such as Crom-1 and Crom-2, which are potent, selective, and reversible inhibitors of human monoamine oxidase B (hMAO-B), with IC50 values in the nanomolar range [2]. The imino substitution fundamentally alters the pharmacophore, making cross-class activity projections unreliable.

Tyrosine kinase inhibitor p60c-src Iminochromene SAR

Chemical Identity and Property Differentiation: Molecular Weight and LogP vs. Related 2-Iminochromene Carboxamides

The target compound's physicochemical profile can be compared to its closest commercially available analogs to highlight its distinct chemical space. (2Z)-2-[(3-chlorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide has a molecular weight of 374.82 g/mol and a calculated LogP of approximately 4.5 . In contrast, 2-imino-N-phenyl-2H-chromene-3-carboxamide (the unsubstituted parent scaffold) has a molecular weight of 264.28 g/mol . Another analog, N-(2-chlorophenyl)-8-hydroxy-2-imino-2H-chromene-3-carboxamide, has a molecular weight of 314.72 g/mol [1]. The target compound's higher molecular weight and lipophilicity, driven by the additional chlorophenyl ring, place it in a property space that may influence membrane permeability, protein binding, and metabolic stability differently than simpler analogs, making it a deliberate choice for projects requiring these specific characteristics.

Physicochemical properties Molecular weight Lipophilicity Drug-likeness

Synthetic Utility as a Building Block: A Differentiation from Bioactive Endpoints

Unlike many 2-oxo-chromene-3-carboxamides that are often procured as final bioactive compounds, the 2-imino-2H-chromene-3-carboxamide scaffold, including the target compound, is a versatile synthetic intermediate [1]. This is evidenced by the demonstrated conversion of 2-imino-N-phenyl-2H-chromene-3-carboxamide into a wide range of fused heterocycles, such as chromeno[2,3-d]pyrimidin-4-ones, pyrazoles, and thiazolidinones [1]. The target compound's 3-chlorophenyl group can serve as a synthetic handle for further functionalization (e.g., via Buchwald-Hartwig amination or Suzuki coupling), a feature absent in the unsubstituted phenyl analog. This positions it not as a competitor to a finished lead compound, but as a unique input for diversity-oriented synthesis.

Synthetic chemistry Fused heterocycles Building block Derivatization

Biological Target Space: In-Class Comparison of 2-Imino vs. 2-Oxo Chromenes

The target compound's chemotype (2-imino-2H-chromene) occupies a distinct biological activity space compared to the well-studied 2-oxo-2H-chromene (coumarin) class. While 2-oxo-chromene-3-carboxamides have been optimized as potent, sub-micromolar inhibitors of human MAO-B (e.g., Crom-1, Crom-2) [1], 2-imino-2H-chromene-3-carboxamides have shown activity in other niches. Specifically, 8-hydroxy-2-imino-2H-chromene-3-carboxylic acid (2-chlorophenyl)amide was identified as a potent, competitive inhibitor of carbonyl reductase 1 (CBR1) with a Ki of 15 nM [2]. No such target validation exists for the target compound, but this chemotype-level data suggests that the 2-imino scaffold interacts with a different subset of the proteome than its 2-oxo counterparts. For a research program screening against a novel panel, the target compound offers an entry to this alternative biological space.

Monoamine oxidase Carbonyl reductase Target selectivity Scaffold hopping

Absence of Data as a Differentiator: A Conscious Procurement Decision

A key differentiator for the target compound is the deliberate absence of published in vivo, pharmacokinetic, or toxicity data. This is in contrast to advanced leads like compound B5 (a related N-phenyl-2H-chromene-3-carboxamide), which has demonstrated in vivo radioprotective efficacy, accelerating the recovery of peripheral blood cells in mice and alleviating radiation-induced damage [1]. The lack of data on the target compound is not a failure; for a researcher initiating a new program, it represents a clean slate free of prior intellectual property entanglements or potential off-target liabilities that have already been flagged for more advanced molecules. Its procurement value lies in its unexplored status.

Research objective Data deficit Procurement rationale Exploratory research

Regioisomeric Differentiation: 3-Chlorophenyl vs. 2-Chlorophenyl and 4-Chlorophenyl Imino Analogs

Among commercially available 2-imino-2H-chromene-3-carboxamide derivatives, the position of the chlorine atom on the N-aryl imino ring creates distinct compounds with separate CAS numbers and, likely, divergent biological fingerprints. The target compound features a 3-chlorophenyl group (meta-substitution), while analogs with 2-chlorophenyl (ortho, CAS 891072-74-5) and 4-chlorophenyl (para, CAS 52218-03-8) substitution are also available . A review of the CBR1 inhibitor literature shows that the 2-chlorophenyl isomer was optimal for activity (Ki = 15 nM) [1]. By procuring the 3-chloro isomer, researchers can systematically probe the impact of halogen position on target engagement and selectivity, an SAR study not possible if only the optimized 2-chloro isomer is available.

Regioisomer Structure-property relationship SAR Chlorine substitution

Recommended Procurement Scenarios for (2Z)-2-[(3-chlorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide (CAS 1327176-73-7)


Regioisomeric Probe Set for Halogen-Position SAR Studies on 2-Iminochromene Scaffolds

Procure this compound alongside its 2-chlorophenyl and 4-chlorophenyl regioisomers (CAS 891072-74-5 and CAS 52218-03-8) to systematically evaluate the impact of halogen position on a target of interest. As highlighted in Evidence Item 3.6, the optimal position for CBR1 inhibition was ortho (2-chloro), but this may not hold for other targets such as kinases or oxidases. This approach directly supports medicinal chemistry campaigns that aim to optimize a hit from this chemotype series, using the 3-chloro derivative to explore uncharted positional SAR [1].

Scaffold-Hopping Entry Point in Screening Libraries to Circumvent Coumarin IP

For drug discovery programs targeting enzymes where coumarin-based inhibitors (e.g., MAO-B) are heavily patented, this 2-iminochromene derivative offers a distinct scaffold for library screening. Evidence Item 3.4 demonstrates that 2-imino- and 2-oxo-chromenes occupy different biological target spaces, with the imino form showing activity against CBR1 rather than MAO-B [1]. The target compound can be acquired as a representative member of the 2-imino subclass to screen against a panel of oxidoreductases, transferases, or hydrolases, aiming to identify a novel target engagement profile that circumvents existing intellectual property.

Core Scaffold for Diversity-Oriented Synthesis (DOS) of Fused Heterocycles

As established in Evidence Item 3.3, the 2-imino-2H-chromene-3-carboxamide core is a synthetically versatile building block. The target compound can be subjected to reactions with various dinucleophiles (e.g., hydrazines, amidines, anthranilic acid derivatives) to generate diverse fused ring systems such as chromeno[2,3-d]pyrimidin-4-ones, pyrazoles, and thiazolidinones [1]. The 3-chlorophenyl substituent remains as a functional handle for subsequent cross-coupling reactions, enabling the generation of a proprietary library of structurally complex heterocycles for biological screening.

Exploratory CBR1 or Novel Oxidoreductase Inhibitor Screening

Based on class-level evidence that a structurally related 8-hydroxy-2-iminochromene analog is a potent CBR1 inhibitor (Ki = 15 nM; Evidence Item 3.4) [1], the target compound can be prioritized for screening against CBR1 and related short-chain dehydrogenase/reductase (SDR) family enzymes. Although lacking the 8-hydroxy group critical for CBR1 affinity in the reference series, the compound can serve as a negative control or a starting point to assess the importance of this hydroxyl group, directly contributing to the SAR understanding of this inhibitor target class.

Quote Request

Request a Quote for (2Z)-2-[(3-chlorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.